molecular formula C19H24ClFN2O B5597027 (1S,5R)-3-[(5-chloro-2-fluorophenyl)methyl]-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-[(5-chloro-2-fluorophenyl)methyl]-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5597027
M. Wt: 350.9 g/mol
InChI Key: CZIBJRBRNANJNE-WMLDXEAASA-N
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Description

(1S,5R)-3-[(5-chloro-2-fluorophenyl)methyl]-6-(cyclobutylmethyl)-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound that belongs to the class of diazabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[322]nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-[(5-chloro-2-fluorophenyl)methyl]-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Diazabicyclo Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo[3.2.2]nonane core.

    Introduction of Substituents: The 5-chloro-2-fluorophenyl group and the cyclobutylmethyl group are introduced through nucleophilic substitution reactions. These reactions are carried out under anhydrous conditions using suitable solvents and catalysts.

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the target molecule. The product is then purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput screening for catalyst selection, optimization of reaction conditions, and scaling up the process using continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-[(5-chloro-2-fluorophenyl)methyl]-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the diazabicyclo core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

Scientific Research Applications

(1S,5R)-3-[(5-chloro-2-fluorophenyl)methyl]-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,5R)-3-[(5-chloro-2-fluorophenyl)methyl]-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (1S,5R)-3-[(5-chloro-2-fluorophenyl)methyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
  • (1S,5R)-3-[(5-chloro-2-fluorophenyl)methyl]-6-(cyclopentylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Uniqueness

The uniqueness of (1S,5R)-3-[(5-chloro-2-fluorophenyl)methyl]-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one lies in its specific substituents and the resulting chemical properties. The presence of the 5-chloro-2-fluorophenyl group and the cyclobutylmethyl group imparts unique steric and electronic characteristics, making it distinct from other similar compounds.

Properties

IUPAC Name

(1S,5R)-3-[(5-chloro-2-fluorophenyl)methyl]-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClFN2O/c20-16-5-7-18(21)15(8-16)11-22-10-14-4-6-17(12-22)23(19(14)24)9-13-2-1-3-13/h5,7-8,13-14,17H,1-4,6,9-12H2/t14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIBJRBRNANJNE-WMLDXEAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C3CCC(C2=O)CN(C3)CC4=C(C=CC(=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)CN2[C@@H]3CC[C@H](C2=O)CN(C3)CC4=C(C=CC(=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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